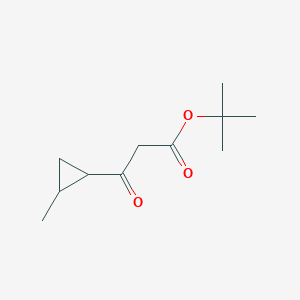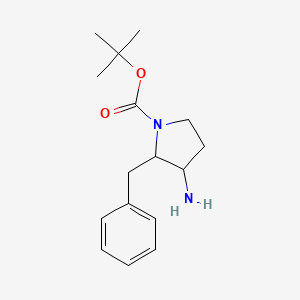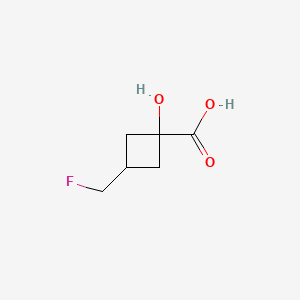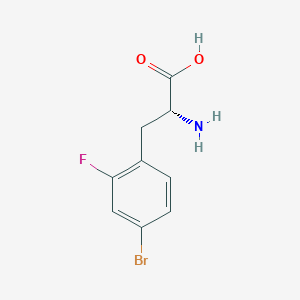
Tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It features a tert-butyl ester group attached to a 3-oxopropanoate backbone, with a 2-methylcyclopropyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate typically involves the esterification of 3-(2-methylcyclopropyl)-3-oxopropanoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the esterification reaction, providing better control over reaction conditions and minimizing side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other esters, depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The 2-methylcyclopropyl group may influence the compound’s reactivity and binding affinity to specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 3-oxopropanoate: Lacks the 2-methylcyclopropyl group, making it less sterically hindered.
Ethyl 3-(2-methylcyclopropyl)-3-oxopropanoate: Similar structure but with an ethyl ester group instead of a tert-butyl group.
Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate: Similar structure but with a methyl ester group.
Uniqueness
Tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate is unique due to the presence of both the tert-butyl ester group and the 2-methylcyclopropyl substituent.
Propriétés
Formule moléculaire |
C11H18O3 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H18O3/c1-7-5-8(7)9(12)6-10(13)14-11(2,3)4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
LSSFSWPYCNKQPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC1C(=O)CC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(Fluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13498452.png)

![{4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol](/img/structure/B13498457.png)



![5-Fluorofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B13498482.png)
![4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine](/img/structure/B13498485.png)
![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)-1H-pyrazole-4-carboxylic acid](/img/structure/B13498492.png)
![2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498496.png)
![2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13498497.png)
